Macropodumine A
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Overview
Description
Macropodumine A is a natural product found in Daphniphyllum macropodum with data available.
Scientific Research Applications
Unique Structure and Chemical Analysis
Macropodumine A, isolated from Daphniphyllum macropodum Miq., is characterized by its unique pentacyclic structure, including an unusual eleven-membered macrolactone ring. This novel structure was established through detailed spectroscopic analysis and single-crystal X-ray diffraction analysis (Zhang, Guo, & Krohn, 2006). Further research revealed more alkaloids with unprecedented skeletons, such as macropodumines D and E, enhancing our understanding of the complex chemistry of Daphniphyllum macropodum (Li et al., 2007).
Absolute Configuration and Spectroscopic Properties
The absolute configuration of this compound and its zwitterionic forms, macropodumines B and C, was determined using TDDFT CD calculations and X-ray geometry. This study provided crucial insights into the stereochemistry of these complex molecules (Guo et al., 2009).
Structural Revision and Derivatives
The structure of this compound underwent a revision based on new NMR spectroscopic methods and chemical calculations. This revision was critical for accurate understanding and further research on this alkaloid and its analogues (Zhang et al., 2018).
Alkaloid Diversity and Biological Significance
Studies on the alkaloids of Daphniphyllum macropodum, including this compound, revealed a diverse range of structures and potential bioactive substances. This highlights the plant's chemical diversity and its significance in medicinal research (He, Wang, & Zhao, 2011).
Insecticidal Activity
Research has shown that Daphniphyllum alkaloids, including macropodumine J, exhibit insecticidal activities. This discovery opens avenues for exploring this compound and related compounds in agricultural and pest control applications (Li et al., 2009).
Properties
Molecular Formula |
C21H27NO5 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
(3S,10S,14R,15S,17R,18S)-15-hydroxy-14,18-dimethyl-6-oxa-12-azapentacyclo[13.4.1.13,19.010,18.012,17]henicos-1(19)-ene-2,7,20-trione |
InChI |
InChI=1S/C21H27NO5/c1-11-9-22-10-13-3-4-16(23)27-6-5-12-7-14-17(18(12)24)19(25)21(11,26)8-15(22)20(13,14)2/h11-13,15,26H,3-10H2,1-2H3/t11-,12-,13-,15-,20+,21+/m1/s1 |
InChI Key |
XHICRMSNYFOTCL-MYXSIEQASA-N |
Isomeric SMILES |
C[C@@H]1CN2C[C@H]3CCC(=O)OCC[C@@H]4CC5=C(C4=O)C(=O)[C@@]1(C[C@@H]2[C@@]35C)O |
Canonical SMILES |
CC1CN2CC3CCC(=O)OCCC4CC5=C(C4=O)C(=O)C1(CC2C35C)O |
Synonyms |
macropodumine A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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